A Technical Guide to BnO-PEG1-CH2COOH: Properties, Specifications, and Applications in Proteolysis Targeting Chimeras (PROTACs)
A Technical Guide to BnO-PEG1-CH2COOH: Properties, Specifications, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality for selectively degrading disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of BnO-PEG1-CH2COOH, a versatile PEG-based linker for PROTAC synthesis.
Core Chemical Properties and Specifications
BnO-PEG1-CH2COOH, also known as [2-(Benzyloxy)ethoxy]acetic acid, is a valuable building block in the synthesis of PROTACs and other bioconjugates. Its structure incorporates a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity, a terminal carboxylic acid for conjugation, and a benzyl (B1604629) ether protecting group.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 93206-09-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| IUPAC Name | [2-(Benzyloxy)ethoxy]acetic acid | [2] |
| Synonyms | Benzyl-PEG1-acid, 2-(2-(Benzyloxy)ethoxy)acetic acid | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Solubility
| Solvent | Solubility | Notes | Source(s) |
| DMSO | Soluble | A common solvent for creating stock solutions of PROTAC components. | [3] |
| DMF | Soluble | Another suitable organic solvent for synthesis and stock solutions. | [3] |
| Water | Limited | The PEG unit enhances hydrophilicity, but overall solubility in aqueous solutions may be limited. | [1] |
Application in PROTAC Synthesis
BnO-PEG1-CH2COOH serves as a bifunctional linker in the modular synthesis of PROTACs. The carboxylic acid moiety allows for covalent linkage to an amine-containing ligand, typically either the ligand for the target protein of interest (POI) or the E3 ubiquitin ligase. The benzyl ether can be deprotected to reveal a hydroxyl group for further modification if required, though it is often retained in the final PROTAC structure. The single PEG unit provides a defined spacer length, which is a critical parameter for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker like BnO-PEG1-CH2COOH.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing BnO-PEG1-CH2COOH. Optimization of reaction conditions, stoichiometry, and purification methods is essential for each specific PROTAC.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a two-step synthesis where BnO-PEG1-CH2COOH is first coupled to an amine-functionalized ligand for the protein of interest (POI-NH₂), followed by coupling to an amine-functionalized E3 ligase ligand (E3-NH₂).
Step 1: Activation of BnO-PEG1-CH2COOH and Coupling to POI-NH₂
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Activation of Carboxylic Acid:
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Dissolve BnO-PEG1-CH2COOH (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
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Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
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Coupling Reaction:
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To the activated linker solution, add a solution of the amine-functionalized POI ligand (POI-NH₂, 1.0 equivalent) in anhydrous DMF.
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Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
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Work-up and Purification:
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Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.
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Step 2: Coupling of POI-Linker to E3-NH₂
This step assumes the POI-linker intermediate has a functional group that can be coupled to the E3 ligase ligand. For this example, we will assume the POI-linker intermediate has a terminal carboxylic acid that needs activation, similar to step 1, for coupling with an amine-functionalized E3 ligase ligand.
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Activation of the Terminal Carboxylic Acid of the POI-Linker:
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Follow the activation procedure described in Step 1.1, using the POI-linker intermediate as the starting material.
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Coupling to E3-NH₂:
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Add the amine-functionalized E3 ligase ligand (E3-NH₂) to the activated POI-linker solution.
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Stir at room temperature until the reaction is complete as monitored by LC-MS.
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Final Purification:
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Perform an aqueous work-up as described in Step 1.3.
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Purify the final PROTAC molecule using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterize the final product by LC-MS and NMR to confirm its identity and purity.
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Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the development of a PROTAC.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
BnO-PEG1-CH2COOH is a well-defined, versatile linker that plays a crucial role in the rational design of PROTACs. Its defined length, hydrophilicity, and reactive handle make it an attractive building block for researchers in drug discovery and chemical biology. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of linkers like BnO-PEG1-CH2COOH will be paramount in developing the next generation of therapeutics.
